Magnesium citrate

Descripción general

Descripción

Synthesis Analysis

Magnesium citrate can be synthesized through the reaction of magnesium carbonate or magnesium hydroxide with citric acid. This process results in a highly soluble and bioavailable form of magnesium, making it an effective supplement for correcting magnesium deficiency. The synthesis process is crucial for ensuring the purity and effectiveness of magnesium citrate for various applications.

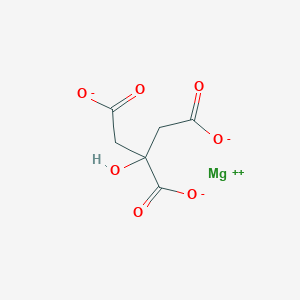

Molecular Structure Analysis

The molecular structure of magnesium citrate consists of magnesium ions (Mg2+) and citrate ions, where citrate acts as a chelating agent, binding with magnesium to enhance its absorption in the digestive tract. This structure is key to its high bioavailability, as it facilitates the release of magnesium in a form that is readily absorbed by the body.

Chemical Reactions and Properties

Magnesium citrate participates in several chemical reactions, including acting as a source of magnesium ions in biological systems. In aqueous solutions, it can dissociate to release Mg2+ ions, which are essential for many physiological processes. Its chemical properties, such as solubility and stability, make it an efficient way to deliver magnesium to the body.

Physical Properties Analysis

Magnesium citrate is a white to off-white powder that is highly soluble in water. This solubility is a critical physical property that contributes to its effectiveness as a magnesium supplement. Its solubility ensures that it can be easily dissolved in liquids, making it accessible for absorption once ingested.

Chemical Properties Analysis

Chemically, magnesium citrate is stable under normal storage conditions. It has a mild taste and is often described as slightly tart, which makes it palatable in oral supplement forms. The compound's chemical stability and palatability are important for its use in dietary supplements and certain medical treatments.

References (Sources)

Rylander, R. (2014). Bioavailability of Magnesium Salts – A Review. Journal of pharmacy and nutrition sciences, 4, 57-59. Link to source.

Blaquiere, C., & Berthon, G. (1987). Speciation studies in relation to magnesium bioavailability. Inorganica Chimica Acta, 135, 179-189. Link to source.

Tie-jun, X. (2012). Study on Synthesis and Application of Magnesium Acetate. Chemistry World. Link to source.

Aplicaciones Científicas De Investigación

Bioavailability and Nutritional Supplements

Magnesium citrate malate (MgCM) is studied for its bioavailability as a nutrient source in food supplements. It's a mixed salt with magnesium cations and citrate and malate anions, offering a magnesium content of 12–15%. Human studies demonstrate that magnesium from MgCM is bioavailable, although its bioavailability extent compared to other sources is not established (Turck et al., 2018).

Exercise and Body Composition

Magnesium citrate, when combined with exercise, impacts body composition, aerobic performance, and fatigue levels. A study with sedentary women showed significant improvements in these areas, suggesting its potential role in physical fitness and health regimes (Yalçınkaya et al., 2022).

Nephrolithiasis Treatment

In the context of nephrolithiasis (kidney stones), magnesium therapy, particularly in the form of magnesium potassium citrate, has been explored. It's found to reduce calcium stone recurrence, indicating its therapeutic potential in this area (Massey, 2005).

Fibromyalgia Treatment

Research on magnesium citrate's effect on fibromyalgia symptoms found a correlation between magnesium levels and symptom severity. The treatment significantly reduced tender points and the intensity of fibromyalgia symptoms, suggesting its therapeutic potential in this condition (Bağiş et al., 2011).

Osteoporosis and Bone Health

A study on postmenopausal osteoporotic women demonstrated that short-term oral magnesium supplementation suppressed bone turnover, indicating its role in managing osteoporosis and enhancing bone health (Aydın et al., 2010).

Pregnancy and Maternal Health

The BRAzil magnesium (BRAMAG) trial evaluated magnesium citrate in preventing adverse perinatal and maternal outcomes in high-risk pregnancies. However, it found no significant reduction in adverse outcomes, providing important insights into its application in maternal health (Araújo et al., 2020).

Bone Tissue Engineering

In bone tissue engineering, the biological effects of citrate in magnesium phosphate-based cement were explored for bone regeneration. Citrate was found to elevate osteogenic function and improve cell survival in high calcium and phosphorus environments, suggesting its utility in bone tissue regeneration (Wu et al., 2020).

Cardiovascular Health

A study on the long-term effects of magnesium citrate on arterial stiffness, a cardiovascular risk factor, aims to understand its impact on cardiovascular health, blood pressure, and gut microbiota (Schutten et al., 2019).

Metabolic and Inflammatory Markers

Magnesium supplementation's effects on metabolic biomarkers and global genomic and proteomic profiling were examined in overweight individuals. This study highlighted its influence on various metabolic pathways and inflammatory biomarkers, offering insights into its broader health implications (Chacko et al., 2011).

Serum Magnesium Levels

Investigations into the effects of magnesium citrate on serum magnesium levels after acute doses provide critical information on its pharmacokinetics and potential therapeutic applications in various clinical conditions (Fogarty et al., 2002).

Bioavailability and Pharmacokinetics

The bioavailability and pharmacokinetics of magnesium after administering different salts, including magnesium citrate, were reviewed. This research offers a comprehensive understanding of its pharmacodynamics and structure-activity relationship (Ranade & Somberg, 2001).

Direcciones Futuras

Magnesium citrate is essential for optimal immune function and regulating inflammation. Deficiency in Mg can lead to temporary or long-term immune dysfunction. A balanced diet usually provides sufficient Mg, but supplementation may be necessary in some cases . Excessive supplementation can have negative impacts on immune function and should be avoided .

Propiedades

IUPAC Name |

trimagnesium;2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.3Mg/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLSARIKBYIPYPF-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Mg+2].[Mg+2].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Mg3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601015151 | |

| Record name | Trimagnesium dicitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Partially soluble in cold water | |

| Record name | Magnesium citrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11110 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

It mainly works through its property of high osmolality which will draw large amounts of fluid into the colonic lumen. There is also a possible stimulation of fluid excretion by cholecystokinin release and activation of muscle peristalsis. | |

| Record name | Magnesium citrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11110 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Magnesium citrate | |

CAS RN |

3344-18-1, 7779-25-1 | |

| Record name | Magnesium citrate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003344181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium citrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11110 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, magnesium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimagnesium dicitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimagnesium dicitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Citric acid, magnesium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RHO26O1T9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

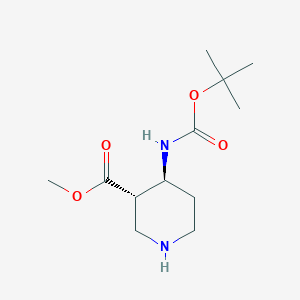

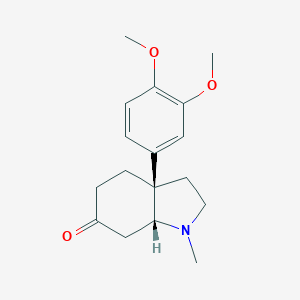

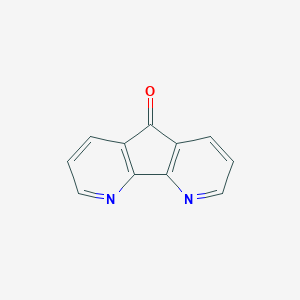

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

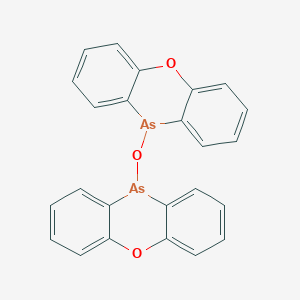

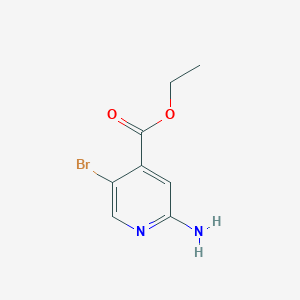

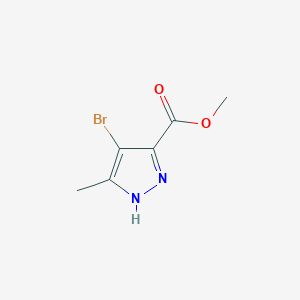

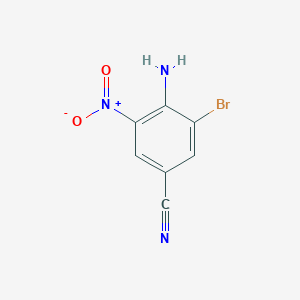

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzamide, 3,3'-[(2-chloro-5-methyl-1,4-phenylene)bis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis[4-chloro-N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]-](/img/structure/B35975.png)

![[5-[2-[4-[[(2S)-1,5-diethoxy-1,5-dioxopentan-2-yl]carbamoyl]phenyl]ethyl]-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl]azanium;4-methylbenzenesulfonate](/img/structure/B35995.png)